2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide 2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 95240-12-3
VCID: VC11806196
InChI: InChI=1S/C17H14ClN3O3S/c1-10(22)19-12-4-7-14-15(8-12)25-17(20-14)21-16(23)9-24-13-5-2-11(18)3-6-13/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23)
SMILES: CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Molecular Formula: C17H14ClN3O3S
Molecular Weight: 375.8 g/mol

2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide

CAS No.: 95240-12-3

Cat. No.: VC11806196

Molecular Formula: C17H14ClN3O3S

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide - 95240-12-3

Specification

CAS No. 95240-12-3
Molecular Formula C17H14ClN3O3S
Molecular Weight 375.8 g/mol
IUPAC Name N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide
Standard InChI InChI=1S/C17H14ClN3O3S/c1-10(22)19-12-4-7-14-15(8-12)25-17(20-14)21-16(23)9-24-13-5-2-11(18)3-6-13/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23)
Standard InChI Key KGGNCCVWBIJFST-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

2-(4-Chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide belongs to the benzothiazole class, featuring a bicyclic aromatic system fused with a thiazole ring. The IUPAC name—N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide—reflects its substituents:

  • A 4-chlorophenoxy group at the acetamide’s methylene bridge

  • An acetamido moiety at the benzothiazole’s 6-position.

The SMILES notation CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)ClCC(=O)NC_1=CC_2=C(C=C_1)N=C(S_2)NC(=O)COC_3=CC=C(C=C_3)Cl precisely encodes its connectivity. X-ray crystallography data, though unavailable, may be inferred from analogous benzothiazoles, which typically exhibit planar aromatic systems with dihedral angles <10° between rings .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC17H14ClN3O3SC_{17}H_{14}ClN_3O_3S
Molecular Weight375.8 g/mol
CAS Number95240-12-3
Solubility (Predicted)Low in water; soluble in DMSO
LogP (Octanol-Water)3.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. In 1H^1H NMR (DMSO-d6d_6), key signals include:

  • δ 2.07 ppm: Singlet for the acetamide’s methyl group (CH3CH_3) .

  • δ 4.45 ppm: Singlet for the thioether-linked methylene (SCH2S–CH_2) .

  • δ 5.41 ppm: Singlet for the ether-linked methylene (OCH2O–CH_2) .

  • Aromatic protons appear between δ 6.96–7.93 ppm, with coupling constants (JJ) consistent with ortho and meta substitutions .

The 13C^{13}C NMR spectrum corroborates these assignments, with carbonyl carbons (C=OC=O) resonating at δ 165–170 ppm and aromatic carbons between δ 110–150 ppm . High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 375.0432 (calculated for C17H14ClN3O3SC_{17}H_{14}ClN_3O_3S: 375.0428) .

Synthesis and Optimization

Reaction Pathway

The synthesis involves three sequential steps, adapted from methodologies for related oxadiazole-benzothiazole hybrids :

  • Formation of Ethyl 2-(2-Acetamidophenoxy)acetate:
    NN-(2-Hydroxyphenyl)acetamide reacts with ethyl 2-chloroacetate in acetone under reflux with K2CO3K_2CO_3. Nucleophilic substitution yields the ether intermediate .

  • Hydrazide Formation:
    The ester undergoes hydrazinolysis with hydrazine monohydrate in ethanol, producing NN-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide .

  • Oxadiazole Cyclization and Thioether Coupling:
    Treatment with carbon disulfide and KOHKOH induces cyclization to a 1,3,4-oxadiazole-thiol intermediate. Subsequent alkylation with 4-chlorophenoxyacetyl chloride introduces the final substituent .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
1K2CO3K_2CO_3, acetone, reflux49
2NH2NH2H2ONH_2NH_2·H_2O, ethanol50
3CS2CS_2, KOHKOH, reflux45–55

Purification and Characterization

Crude products are purified via recrystallization from ethanol, achieving >95% purity as confirmed by TLC (Rf=0.6R_f = 0.6, silica gel, ethyl acetate/hexane 3:7) . Elemental analysis aligns with theoretical values (e.g., C: 54.33%, H: 3.75%, N: 11.18%, S: 8.53%).

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